7-Methyl-1H-purine-2,6,8(3H,7H,9H)-trione-13C4,15N3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-1H-purine-2,6,8(3H,7H,9H)-trione-13C4,15N3 is a labeled form of 7-Methyluric Acid, which is a metabolite of caffeine. This compound is often used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and other biochemical processes .
Vorbereitungsmethoden
The synthesis of 7-Methyl-1H-purine-2,6,8(3H,7H,9H)-trione-13C4,15N3 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the molecular structure of 7-Methyluric Acid. The specific synthetic routes and reaction conditions for this compound are not widely documented in public sources. it is typically produced through specialized chemical synthesis techniques that ensure the incorporation of the isotopes at the desired positions .
Analyse Chemischer Reaktionen
7-Methyl-1H-purine-2,6,8(3H,7H,9H)-trione-13C4,15N3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7-Methyl-1H-purine-2,6,8(3H,7H,9H)-trione-13C4,15N3 is used in various scientific research applications, including:
Chemistry: It is used to study the metabolic pathways of caffeine and other related compounds.
Biology: It is used to investigate the biochemical processes involving purine derivatives.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and excretion of caffeine and its metabolites.
Wirkmechanismus
The mechanism of action of 7-Methyl-1H-purine-2,6,8(3H,7H,9H)-trione-13C4,15N3 involves its role as a metabolite of caffeine. It is formed through the demethylation of caffeine and is excreted in the urine. The molecular targets and pathways involved in its formation and excretion include various enzymes and transporters that facilitate the metabolism and elimination of caffeine .
Vergleich Mit ähnlichen Verbindungen
7-Methyl-1H-purine-2,6,8(3H,7H,9H)-trione-13C4,15N3 is similar to other caffeine metabolites, such as:
- 1-Methyluric Acid
- 3-Methyluric Acid
- 9-Methyluric Acid
Eigenschaften
CAS-Nummer |
1173023-20-5 |
---|---|
Molekularformel |
C6H6N4O3 |
Molekulargewicht |
189.09 g/mol |
IUPAC-Name |
7-methyl-3,9-dihydropurine-2,6,8-trione |
InChI |
InChI=1S/C6H6N4O3/c1-10-2-3(8-6(10)13)7-5(12)9-4(2)11/h1H3,(H3,7,8,9,11,12,13)/i2+1,3+1,4+1,5+1,7+1,8+1,9+1 |
InChI-Schlüssel |
YHNNPKUFPWLTOP-RAHQNYSESA-N |
Isomerische SMILES |
CN1C(=O)[15NH][13C]2=[13C]1[13C](=O)[15NH][13C](=O)[15NH]2 |
Kanonische SMILES |
CN1C2=C(NC(=O)NC2=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.